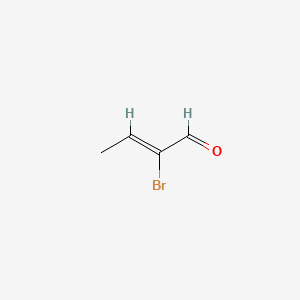

2-ethenyl-1,3-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethenyl-1,3-dioxane (C4H8O2) is a cyclic ether compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is also known as ethylene glycol monoethyl ether, ethylene glycol monoethyl ether acetate, or ethylene glycol monoethyl ether acetate (EGMEA). In its pure form, this compound is a colorless liquid with a sweet, ether-like odor. It is miscible with water and many organic solvents, making it a useful reagent in chemical synthesis.

Mecanismo De Acción

2-Ethenyl-1,3-dioxane acts as a solvent, allowing molecules to dissolve in it and interact with each other. It can also act as a catalyst, speeding up chemical reactions by providing an alternative reaction pathway. In addition, this compound can act as a proton donor, donating a proton to a molecule and allowing it to react with another molecule.

Biochemical and Physiological Effects

This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic and is generally regarded as safe for use in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Ethenyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a low-cost and readily available reagent, and it is miscible with water and many organic solvents. It is also a good solvent for many organic compounds, making it useful for the synthesis of other compounds. However, it is not very volatile and has a high boiling point, making it difficult to separate from other compounds.

Direcciones Futuras

The use of 2-ethenyl-1,3-dioxane in scientific research is likely to continue to increase in the future. It can be used in the synthesis of new compounds, in the study of enzyme-catalyzed reactions, and in the study of the effects of drugs on cells. In addition, it can be used in the production of pharmaceuticals, pesticides, and other chemicals. Finally, it can be used as a starting material for the synthesis of other compounds, such as polymers.

Métodos De Síntesis

2-Ethenyl-1,3-dioxane can be synthesized in several ways. One method involves the reaction of ethylene oxide with ethylene glycol in the presence of an acid catalyst. This reaction produces a mixture of this compound and 1,2-diethylene glycol, which can be separated by fractional distillation. Another method involves the reaction of ethylene oxide with ethylene glycol in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and 1,2-diethylene glycol, which can be separated by distillation.

Aplicaciones Científicas De Investigación

2-Ethenyl-1,3-dioxane is widely used in scientific research. It is commonly used as a reagent in organic synthesis, as a solvent for organic compounds, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, pesticides, and other chemicals. In addition, this compound has been used in the study of enzyme-catalyzed reactions, in the study of the structure and properties of proteins, and in the study of the effects of drugs on cells.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-ethenyl-1,3-dioxane can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in this synthesis pathway include the formation of a cyclic acetal and the subsequent introduction of a vinyl group through a Wittig reaction.", "Starting Materials": ["1,3-propanediol", "acetaldehyde", "triphenylphosphine", "methyl iodide", "sodium hydride", "tetrahydrofuran"], "Reaction": ["1. Condensation of 1,3-propanediol and acetaldehyde in the presence of an acid catalyst to form 2-methyl-1,3-dioxolane", "2. Treatment of 2-methyl-1,3-dioxolane with triphenylphosphine and methyl iodide to form the corresponding phosphonium salt", "3. Reaction of the phosphonium salt with sodium hydride in tetrahydrofuran to generate the ylide intermediate", "4. Addition of the ylide intermediate to acetaldehyde to form the cyclic acetal 2-(1-methoxyethyl)-1,3-dioxolane", "5. Conversion of the cyclic acetal to the vinyl ether through a Wittig reaction using a suitable phosphonium ylide and a base such as potassium tert-butoxide", "6. Hydrolysis of the vinyl ether using an acid catalyst to yield the final product, 2-ethenyl-1,3-dioxane."] } | |

Número CAS |

5935-25-1 |

Fórmula molecular |

C6H10O2 |

Peso molecular |

114.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.